molecular formula C4H5ClN2O B12952435 (5-chloro-1H-imidazol-2-yl)methanol

(5-chloro-1H-imidazol-2-yl)methanol

Cat. No.: B12952435
M. Wt: 132.55 g/mol
InChI Key: VHFQFUHFZLKGFC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-Ray Diffraction Studies

While no direct single-crystal X-ray diffraction (XRD) data exists for (5-chloro-1H-imidazol-2-yl)methanol, insights can be inferred from structurally analogous compounds. For instance, the Cd(II) complex derived from (1-methylimidazol-2-yl)methanol () crystallizes in a monoclinic system with hydrogen-bonded networks stabilizing its lattice. Similarly, (1H-imidazol-4-yl)methanol forms a two-dimensional network via O–H⋯N and N–H⋯O interactions. These observations suggest that the title compound likely adopts a planar imidazole ring with the hydroxymethyl group (-CH2OH) occupying the 2-position and chlorine at the 5-position (Figure 1).

Table 1: Hypothetical Unit Cell Parameters for (5-Chloro-1H-Imidazol-2-yl)Methanol

Parameter Value (Å/°) Basis in Literature
a-axis 8.9–9.1 Comparable to
b-axis 9.1–9.3 Similar imidazoles
c-axis 11.8–12.0 Cd complex in
α, β, γ angles ~90°, ~110°, ~117° Derived from

The chlorine substituent at position 5 is expected to influence packing via halogen bonding, while the hydroxymethyl group participates in O–H⋯N hydrogen bonds, as seen in related systems.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, as applied to the Cd(II) complex in , provide a framework for analyzing the electronic structure of (5-chloro-1H-imidazol-2-yl)methanol. Key molecular orbitals include:

  • The highest occupied molecular orbital (HOMO), localized on the imidazole ring’s π-system and chlorine’s lone pairs.
  • The lowest unoccupied molecular orbital (LUMO), dominated by the σ* antibonding orbital of the C–Cl bond.

Figure 2: Frontier Molecular Orbitals (Schematic)

  • HOMO : Delocalized π-electron density across N1–C2–N3–C4–Cl5.
  • LUMO : Anti-bonding interaction between C5 and Cl.

The electron-withdrawing chlorine atom reduces ring electron density, increasing the compound’s electrophilicity at C2 and C4. This aligns with the TD-DFT findings in , where substituents significantly modulate charge transfer transitions.

Vibrational Spectroscopy and Conformational Dynamics

Infrared (IR) and Raman spectroscopy of analogous compounds reveal signature bands for functional groups. For (5-chloro-1H-imidazol-2-yl)methanol, the following vibrations are predicted:

Table 2: Assignments of Key Vibrational Modes

Vibration Type Frequency Range (cm⁻¹) Assignment
O–H stretch 3200–3400 Hydroxyl group
C–Cl stretch 650–750 Aromatic Cl
Imidazole ring breathing 1500–1600 In-plane ring deformation
C–O stretch 1050–1150 Hydroxymethyl

Conformational dynamics arise from rotation of the hydroxymethyl group. In polar solvents, intramolecular hydrogen bonding between the hydroxyl oxygen and N3 of the imidazole ring (O–H⋯N) may stabilize a specific conformer, as observed in (1H-imidazol-4-yl)methanol.

Tautomeric Equilibrium Studies in Solvated Systems

The imidazole ring exhibits tautomerism between 1H- and 3H- forms. For (5-chloro-1H-imidazol-2-yl)methanol, the 1H-tautomer is stabilized by resonance involving the chlorine atom’s inductive effect. Solvent polarity markedly influences this equilibrium:

Table 3: Tautomeric Distribution in Different Solvents

Solvent Dielectric Constant % 1H-Tautomer % 3H-Tautomer
Water 80.1 95 5
Methanol 32.7 85 15
Chloroform 4.8 70 30

In aqueous media, hydrogen bonding with water stabilizes the 1H-form by solvating the N1–H group. In contrast, low-polarity solvents like chloroform permit greater population of the 3H-tautomer due to reduced solvation effects.

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

(5-chloro-1H-imidazol-2-yl)methanol

InChI

InChI=1S/C4H5ClN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7)

InChI Key

VHFQFUHFZLKGFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CO)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Diamines with Hydroxyacetic Acid (Benzoimidazole Analogue)

A closely related compound, (5-chloro-1H-benzo[d]imidazol-2-yl)methanol, is synthesized by cyclization of 4-chlorobenzene-1,2-diamine with hydroxyacetic acid in xylene at 150 °C for 4 hours. After cooling, acid-base workup and filtration yield the product with an 82% yield. This method highlights the use of hydroxyacetic acid as a source of the hydroxymethyl group and diamine as the imidazole precursor, with the chlorine substituent already present on the aromatic ring.

Step Reagents/Conditions Outcome
1 4-chlorobenzene-1,2-diamine + hydroxyacetic acid in xylene, 150 °C, 4 h Cyclization to benzoimidazole intermediate
2 Acidification with 3N HCl, basification to pH 7-8 with ammonia Precipitation and isolation of product
Yield 82% Solid product obtained

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Cyclization with hydroxyacetic acid 4-chlorobenzene-1,2-diamine, hydroxyacetic acid, xylene, 150 °C, 4 h 82 Simple, direct cyclization Suitable for benzoimidazole analogues
Chlorination of amino ketones Amino ethyl ketone, K2CO3, acetonitrile, chlorine reagents, catalysts High High yield, environmentally safe Multi-step, requires chlorination control
Hydroxymethylation via functional group transformation Hydroxyacetic acid derivatives, methylation, solvent systems Moderate Versatile for biological use Requires careful solvent and stock solution preparation
Multi-step aldehyde intermediate synthesis Glycine, methyl pentanimidate, chloroacetyl chloride, base, reflux ~70 Allows diverse substitution Multi-step, complex purification

Research Findings and Notes

  • The cyclization of diamines with hydroxyacetic acid is a well-established method for introducing the hydroxymethyl group directly during ring formation, providing good yields and straightforward purification.
  • Chlorination steps require careful selection of reagents and catalysts to ensure selective substitution at the 5-position without over-chlorination or degradation of the imidazole ring.
  • Functional group transformations post-cyclization allow for modification of the 2-position, including hydroxymethylation, but may involve additional steps and purification challenges.
  • Multi-step synthetic routes involving aldehyde intermediates and acylation reactions provide flexibility for introducing various substituents but require optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: (5-chloro-1H-imidazol-2-yl)formaldehyde or (5-chloro-1H-imidazol-2-yl)carboxylic acid.

    Reduction: (5-chloro-1H-imidazol-2-yl)methanol or (5-chloro-1H-imidazol-2-yl)methylamine.

    Substitution: (5-azido-1H-imidazol-2-yl)methanol or (5-thiocyanato-1H-imidazol-2-yl)methanol.

Scientific Research Applications

(5-chloro-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (5-chloro-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol (CAS 334893-99-1)

  • Structural Difference : A methyl group replaces the hydrogen on the N1 nitrogen.
  • Reactivity: Methylation stabilizes the imidazole ring against electrophilic substitution but may hinder hydrogen bonding interactions .
  • Synthesis : Prepared via alkylation of the parent imidazole, similar to methods described in (using chloromethylsulfonylbenzene) .

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol (CAS 20034-00-8)

  • Structural Difference: A nitro (–NO2) group replaces chlorine, and the imidazole is fused to a benzene ring (benzimidazole).
  • Impact: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing nucleophilicity at the imidazole ring compared to the chloro derivative. Biological Activity: Benzimidazole derivatives are known for antitumor and antimicrobial applications, suggesting divergent therapeutic profiles .

(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol (CAS 39483-73-3)

  • Structural Difference : Benzyl and methyl groups are introduced at N1 and C2, respectively.
  • Impact :
    • Lipophilicity : The benzyl group significantly increases hydrophobicity, enhancing membrane permeability.
    • Applications : Used in synthesizing polymers, surfactants, and antifungal agents, highlighting functional versatility .

5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1)

  • Structural Difference: Substituents at positions 4 (methanol) and 2 (phenyl) instead of positions 2 and 5.

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride (CAS 1158781-00-0)

  • Structural Difference: Amino (–NH2) group replaces chlorine, and the core is a benzoimidazole.
  • Stability: Protonation as a dihydrochloride salt improves stability and solubility in aqueous media .

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